N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine
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Overview
Description
The compound ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the naphthalene and imidazole derivatives. A common synthetic route includes:
Betti Reaction: This involves the condensation of 2-naphthol, aryl aldehydes, and amines to yield aminobenzylnaphthols.
Functionalization: The aminobenzylnaphthols are then functionalized with a fluorophenyl group and an imidazole moiety through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Betti reaction, followed by purification and functionalization steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Aminobenzylnaphthols: These are intermediates in the synthesis of the target compound and have applications in asymmetric synthesis.
Uniqueness
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24FN3O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C24H24FN3O/c25-21-9-6-19(7-10-21)17-29-24-11-8-20-4-1-2-5-22(20)23(24)16-26-12-3-14-28-15-13-27-18-28/h1-2,4-11,13,15,18,26H,3,12,14,16-17H2 |
InChI Key |
CODBQGLVEJETIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCCN3C=CN=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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